N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide
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Overview
Description
Scientific Research Applications
- N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide exhibits potential antipsychotic and anxiolytic effects. Researchers have explored its use in managing anxiety disorders, schizophrenia, and related conditions. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors .
- Studies suggest that this compound may have neuroprotective properties. It could play a role in safeguarding neurons from oxidative stress, inflammation, and excitotoxicity. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide demonstrates anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions involving inflammation, such as rheumatoid arthritis and inflammatory bowel diseases .
- Preclinical studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Researchers investigate its role in inhibiting tumor growth and metastasis. Further studies are needed to explore its full potential as an anticancer agent .
- N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide shows promise as an antimicrobial agent. It has activity against bacteria, fungi, and some viruses. Applications include wound healing, topical formulations, and combating resistant pathogens .
- Researchers investigate its analgesic properties, particularly in chronic pain management. The compound may modulate pain pathways and provide relief without significant side effects .
- Given its unique structure, this compound is of interest in psychopharmacology. Scientists explore its interactions with neurotransmitter receptors and its potential as a novel therapeutic agent .
Antipsychotic and Anxiolytic Properties
Neuroprotective Applications
Anti-Inflammatory Activity
Anticancer Potential
Antimicrobial Properties
Analgesic Effects
Psychopharmacology Research
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play crucial roles in the central nervous system, influencing a variety of physiological functions such as mood, reward, and cognition.
Mode of Action
The compound acts as an antagonist at the D2 dopamine and 5-HT2 serotonin receptors . This means it binds to these receptors but does not activate them, instead, it blocks or dampens the receptor’s response to natural neurotransmitters. This can lead to changes in the transmission of signals within the brain.
Biochemical Pathways
The antagonism of D2 dopamine and 5-HT2 serotonin receptors can affect several biochemical pathways. For instance, it can influence the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways that regulate mood and anxiety . The downstream effects can include changes in neuronal firing rates and patterns, alterations in the release of other neurotransmitters, and modifications to cellular signaling cascades.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific context. In general, by blocking D2 dopamine and 5-HT2 serotonin receptors, the compound can modulate the activity of neural circuits and alter various brain functions. This can lead to changes in behavior and cognition, and potentially contribute to its therapeutic effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the patient, and external conditions such as temperature and pH. For instance, the compound’s stability and activity could be affected by its thermal environment, as suggested by studies showing that related compounds have high thermal stability .
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-15-4-2-3-12(9-15)20(25)23-14-6-8-18-16(11-14)21(26)24-17-10-13(22)5-7-19(17)28-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTUKGNXJETTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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